2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)
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Overview
Description
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI): is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of a dihydro structure, a methyl group at the fourth position, and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2,3-dihydro-1H-pyrrole and isopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI): is similar to other pyrrole derivatives such as:
Uniqueness
The uniqueness of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
152711-46-1 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
NQFBNGIWYKRASR-UHFFFAOYSA-N |
SMILES |
CC1CCN=C1C(C)C |
Synonyms |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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